N-(4-isopropylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide
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Description
N-(4-isopropylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide, also known as ITA, is a synthetic compound that has been widely used in scientific research. ITA belongs to the class of thiazole-based compounds and has shown potential in various biochemical and physiological applications.
Scientific Research Applications
Synthesis and Biological Activities
Compounds with structures similar to the specified acetamide have been synthesized and evaluated for their biological activities. For instance, a study on the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides revealed their significant activity for urease inhibition, among other biological activities. Molecular docking studies suggested that these compounds bind to the non-metallic active site of the urease enzyme, indicating their potential in inhibiting urease activity through H-bonding interactions (Gull et al., 2016).
Anticancer Potential
Another area of interest is the anticancer potential of similar compounds. Research into 5-methyl-4-phenyl thiazole derivatives as anticancer agents showed that certain derivatives exhibited high selectivity and significant apoptosis induction in cancer cells, indicating their potential use as anticancer agents (Evren et al., 2019).
Antimicrobial Activity
The antimicrobial properties of these compounds have also been investigated. A study on the synthesis and antimicrobial activity of novel thiazole derivatives incorporating a pyrazole moiety demonstrated significant anti-bacterial and anti-fungal activities, highlighting the potential of these compounds in treating microbial infections (Saravanan et al., 2010).
Anti-inflammatory and Analgesic Activity
Furthermore, some derivatives have been explored for their anti-inflammatory and analgesic activities. For example, a series of substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles were synthesized and evaluated, with certain compounds showing significant anti-inflammatory activity and minimal ulcerogenic potential, suggesting their suitability as safer analgesic and anti-inflammatory agents (Shkair et al., 2016).
properties
IUPAC Name |
2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-14(2)16-7-9-17(10-8-16)23-20(27)12-19-13-29-22(25-19)26-21(28)24-18-6-4-5-15(3)11-18/h4-11,13-14H,12H2,1-3H3,(H,23,27)(H2,24,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOLTVYYHNMMEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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